![molecular formula C9H14O3S B13181927 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is a unique spirocyclic compound characterized by its distinct molecular structure, which includes an oxygen and sulfur atom within the spiro ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds, followed by a series of reactions to form the spirocyclic structure . The key steps often involve metal-catalyzed oxidative cyclization and subsequent functional group transformations .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may also incorporate advanced catalytic systems and continuous flow techniques to enhance efficiency .
化学反応の分析
Types of Reactions: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom within the spiro ring.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the spiro ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the spiro ring .
科学的研究の応用
1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes
作用機序
The mechanism by which 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 1-Oxa-4-thiaspiro[4.5]decane-6-carbonitrile
- 8-oxa-1-thiaspiro[4.5]decane-4-carboxylic acid
- 1-Oxa-8-azaspiro[4.5]decane Hydrochloride
Comparison: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
特性
分子式 |
C9H14O3S |
|---|---|
分子量 |
202.27 g/mol |
IUPAC名 |
1-oxa-8-thiaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O3S/c10-8(11)7-1-4-12-9(7)2-5-13-6-3-9/h7H,1-6H2,(H,10,11) |
InChIキー |
LTRDFRLWCWYDOE-UHFFFAOYSA-N |
正規SMILES |
C1COC2(C1C(=O)O)CCSCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


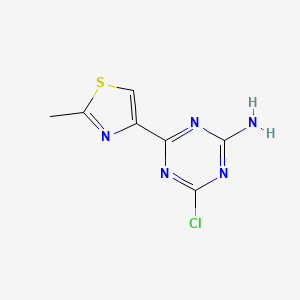
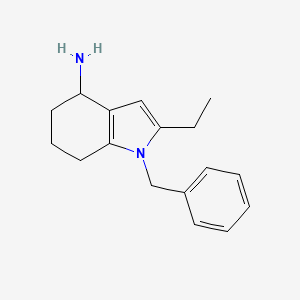
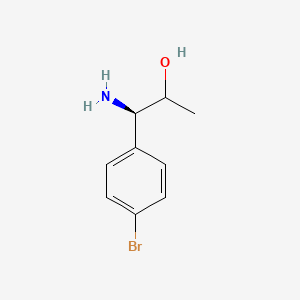
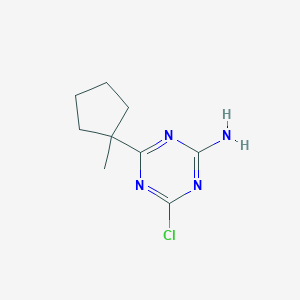
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
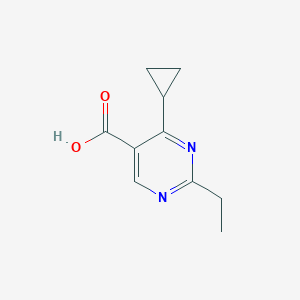
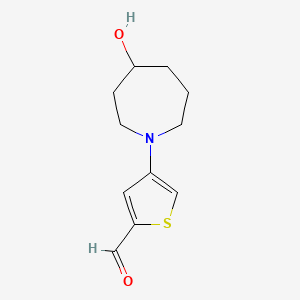
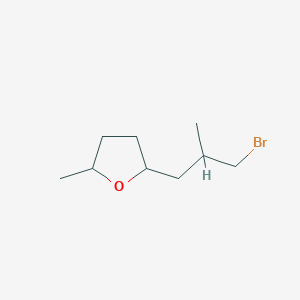
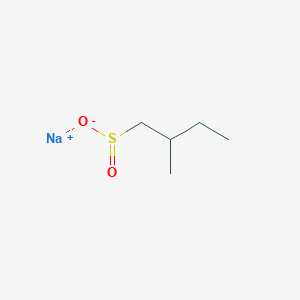
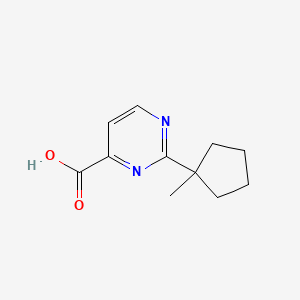
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
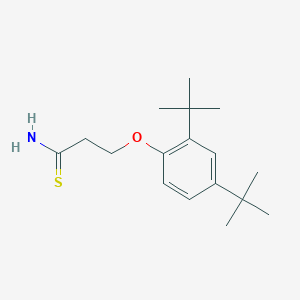
![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)

